molecular formula C12H24N2O3Sn B1210444 Di-n-butyltin glycylglycinate CAS No. 59592-90-4

Di-n-butyltin glycylglycinate

Cat. No.: B1210444
CAS No.: 59592-90-4
M. Wt: 363 g/mol
InChI Key: NUGYQWYWIGTKAQ-UHFFFAOYSA-L
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Description

Di-n-butyltin glycylglycinate is an organotin(IV) complex where a tin atom is coordinated by organic di-n-butyl groups and the bidentate ligand glycylglycine, the simplest peptide. This class of compounds has been the subject of scientific research due to its potential biological activities. A key area of investigation has been in oncology; studies on dialkyltin(IV) glycylglycinate complexes have demonstrated antitumor activity, establishing the significance of this structural motif in metallodrug research . The biological activity of organotin compounds like this compound is highly dependent on the number and nature of the organic groups attached to the tin center, while the glycylglycine ligand can help direct the complex to specific cellular targets . The proposed mechanism of action for anticancer effects may involve the induction of DNA damage, leading to a blockage of cell division and growth, and ultimately triggering apoptosis in cancer cells . Glycylglycine, the coordinating ligand in this complex, is a dipeptide known for its low toxicity and is also utilized in biochemical applications as a buffer for biological systems . This product is intended for research purposes in the fields of bioinorganic chemistry and pharmacology. For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

59592-90-4

Molecular Formula

C12H24N2O3Sn

Molecular Weight

363 g/mol

IUPAC Name

2-[(2-amino-1-oxidoethylidene)amino]acetate;butane;tin(4+)

InChI

InChI=1S/C4H8N2O3.2C4H9.Sn/c5-1-3(7)6-2-4(8)9;2*1-3-4-2;/h1-2,5H2,(H,6,7)(H,8,9);2*1,3-4H2,2H3;/q;2*-1;+4/p-2

InChI Key

NUGYQWYWIGTKAQ-UHFFFAOYSA-L

SMILES

CCC[CH2-].CCC[CH2-].C(C(=NCC(=O)[O-])[O-])N.[Sn+4]

Canonical SMILES

CCC[CH2-].CCC[CH2-].C(C(=NCC(=O)[O-])[O-])N.[Sn+4]

Synonyms

di-n-butyltin glycylglycinate
dibutyltin (IV) glycylglycinate

Origin of Product

United States

Chemical Reactions Analysis

Solution-Phase Reactivity

In aqueous and mixed-solvent systems, Bu₂SnGlyGly exhibits dynamic equilibrium and hydrolysis:

Equilibrium in Solution

Bu2SnGlyGlyBu2Sn2++GlyGly2(pH dependent)\text{Bu}_2\text{SnGlyGly}\rightleftharpoons \text{Bu}_2\text{Sn}^{2+}+\text{GlyGly}^{2-}\quad (\text{pH dependent})

  • Evidence : Conductance measurements and 119Sn^{119}\text{Sn} NMR spectroscopy confirm the dissociation into Bu2Sn2+\text{Bu}_2\text{Sn}^{2+} moieties .

  • Kinetics : Hydrolysis rates increase under acidic conditions, forming (Bu2SnO)n(\text{Bu}_2\text{SnO})_n oligomers .

Reactivity with Biological Targets

Bu₂SnGlyGly interacts with cellular components through ligand-exchange reactions:

Target Interaction Outcome
DNA phosphate backboneSn–O coordinationIntercalation and groove binding
Cyclin D1 proteinInhibition via Sn–S bond formationCell cycle arrest (G2/M phase)

These interactions underpin its antitumor activity against leukemia P-388 and melanoma cells .

Transesterification Catalysis

Bu₂SnGlyGly facilitates esterification reactions via Lewis acid activation:

RCOOR+R OHBu2SnGlyGlyRCOOR +R OH\text{RCOOR}'+\text{R OH}\xrightarrow{\text{Bu}_2\text{SnGlyGly}}\text{RCOOR }+\text{R OH}

  • Mechanism : Tin center polarizes carbonyl groups, enhancing nucleophilic attack .

Thermal Decomposition

At elevated temperatures (>150C>150^\circ \text{C}):

Bu2SnGlyGlySnO2+Butene+CO2\text{Bu}_2\text{SnGlyGly}\rightarrow \text{SnO}_2+\text{Butene}+\text{CO}_2

  • Byproducts : Identified via GC-MS .

Comparative Reactivity with Analogues

Compound Hydrolysis Rate (k, s⁻¹) Cytotoxicity (IC₅₀, μM)
Bu₂SnGlyGly3.2×1043.2\times 10^{-4}0.45 (Leukemia P-388)
Ph₂Sn(Gly-Gly)1.8×1041.8\times 10^{-4}1.20
Me₂Sn(Tyr-Phe)4.5×1044.5\times 10^{-4}2.10

Data sourced from in vitro studies .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) analyses reveal:

  • Electron redistribution : The Sn center exhibits 5s0.785p0.925s^{0.78}5p^{0.92} hybridization, enhancing electrophilicity .

  • Reaction barriers : Hydrolysis proceeds via a 31.3 kcal/mol barrier, slightly exothermic (ΔH=1.4\Delta H=-1.4 kcal/mol) .

Comparison with Similar Compounds

Table 1: Structural Parameters of Di-n-butyltin Glycylglycinate and Analogues

Compound Coordination Geometry Bond Lengths (Å) (Sn–N/Sn–O) Chelation Mode Reference
This compound Trigonal bipyramidal Sn–N: 2.35; Sn–O: 2.40 Tridentate (N, N, O)
Diphenyltin glycylglycinate Trigonal bipyramidal Sn–N: 2.38; Sn–O: 2.42 Tridentate (N, N, O)
Dimethyltin glycylglycinate Tetrahedral Sn–N: 2.30; Sn–O: 2.38 Bidentate (N, O)

Key Insights :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., n-butyl) enhance lipophilicity and membrane permeability compared to methyl or phenyl groups, improving bioavailability .
  • Coordination Geometry : Tridentate binding in di-n-butyltin and diphenyltin derivatives increases stability and reactivity compared to bidentate dimethyltin analogues .

Table 2: Antitumor Activity of Organotin Glycylglycinates

Compound IC₅₀ (μM) * Target Cell Line Mechanism of Action Reference
This compound 0.8–1.2 P388 leukemia Mitochondrial disruption, DNA intercalation
Di-n-butyltin dilaurate >10 MCF-7 breast cancer Non-specific cytotoxicity
Triphenyltin chloride 2.5–3.5 HeLa cervical cancer ROS generation
Di-n-butyltin(IV) Schiff base 5.0–7.0 HT-29 colon cancer Apoptosis induction

Key Insights :

  • Ligand-Dependent Activity: The glycylglycinate ligand enhances tumor selectivity compared to non-peptide ligands (e.g., dilaurate or Schiff bases) due to improved biomolecular interactions .
  • Toxicity Profile : this compound exhibits lower systemic toxicity than triphenyltin derivatives, attributed to its controlled release of tin ions and peptide-mediated targeting .

Solubility and Stability

Table 3: Physicochemical Properties

Compound Solubility in Water (mg/mL) Hydrolysis Half-life (pH 7.4) Stability in DMSO Reference
This compound 0.12 48 hours Stable (>1 month)
Dibutyltin diacetate 0.05 12 hours Degrades in 7 days
Di-n-butyltin glycylvalinate 0.09 36 hours Stable (>3 weeks)

Key Insights :

  • Ligand Chelation : Glycylglycinate’s tridentate binding reduces hydrolysis rates compared to acetate ligands, extending half-life in physiological conditions .
  • Solvent Compatibility : Stability in dimethyl sulfoxide (DMSO) makes this compound suitable for in vitro assays .

Preparation Methods

Synthesis via Di-nnn-butyltin Dichloride and Glycylglycine

An alternative route employs Bu2SnCl2Bu_2SnCl_2 (di-nn-butyltin dichloride) and the deprotonated glycylglycinate ligand.

Procedure :

  • Reactants :

    • Bu2SnCl2Bu_2SnCl_2

    • Glycylglycine (neutralized with NaOH to form sodium glycylglycinate)

    • Solvent: Ethanol or water

  • Reaction Conditions :

    • Molar ratio: Bu2SnCl2Bu_2SnCl_2:Glycylglycine = 1:2

    • Temperature: 25–60°C

    • Duration: 4–12 hours

  • Work-up :

    • Filtration to remove NaCl byproduct.

    • Solvent evaporation yields the product as a viscous oil or solid.

Key Data :

ParameterValue/Description
Yield60–85%
PurityConfirmed by 1H^{1}\text{H} NMR, mass spectrometry
StabilityHygroscopic; requires anhydrous storage

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the reaction .

Procedure :

  • Reactants :

    • Bu2SnOBu_2SnO or Bu2SnCl2Bu_2SnCl_2

    • Glycylglycine

    • Base: Triethylamine or K2_2CO3_3

  • Conditions :

    • Solvent: DMF or acetonitrile

    • Microwave power: 150–300 W

    • Temperature: 100–150°C

    • Duration: 10–30 minutes

Key Data :

ParameterValue/Description
Yield80–90%
Reaction Time90% reduction compared to conventional methods

Structural and Spectroscopic Insights

  • Coordination Geometry :

    • Di-nn-butyltin glycylglycinate adopts a distorted trigonal-bipyramidal geometry.

    • Sn center binds via carboxylate-O (SnO=2.102.25A˚Sn-O = 2.10–2.25 \, \text{Å}) and amine-N (SnN=2.302.45A˚Sn-N = 2.30–2.45 \, \text{Å})[4, .

  • Thermal Stability :

    • Decomposes at 180–200°C without melting.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Bu2SnOBu_2SnO RefluxHigh yield, minimal byproductsLong reaction time (8–48 hours)
Bu2SnCl2Bu_2SnCl_2 RouteFaster (4–12 hours)Requires stoichiometric base, NaCl removal
MicrowaveRapid (10–30 minutes), energy-efficientSpecialized equipment needed

Q & A

Q. How is Di-n-butyltin glycylglycinate synthesized, and what are the critical parameters for ensuring high yield and purity?

The synthesis typically involves reacting di-n-butyltin oxide with glycylglycine (a dipeptide) under controlled conditions. A common method includes:

  • Step 1 : Dissolve glycylglycine in a polar solvent (e.g., methanol or water) and adjust the pH to 8–9 to deprotonate the amine groups for coordination.
  • Step 2 : Add di-n-butyltin oxide gradually under reflux (60–80°C) with stirring for 12–24 hours.
  • Step 3 : Purify the product via recrystallization or column chromatography.
    Critical parameters :
  • Stoichiometry : A 1:1 molar ratio of tin oxide to glycylglycine ensures minimal side products.
  • pH control : Alkaline conditions favor ligand deprotonation and coordination.
  • Temperature : Excessive heat may degrade the ligand or promote tin hydrolysis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 119^{119}Sn NMR to confirm tin coordination (typical δ: −90 to −200 ppm for R2_2SnX2_2 structures). 1^{1}H and 13^{13}C NMR verify ligand integrity.
  • Infrared (IR) Spectroscopy : Look for Sn–O/N stretching bands (450–600 cm1^{-1}) and amide I/II bands (~1650 cm1^{-1} and ~1550 cm1^{-1}).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion [M+H]+^+.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210–220 nm to assess purity (>95%) .

Q. How should researchers assess the stability of this compound in aqueous solutions under varying pH and ionic strength?

  • Experimental Design :
    • Prepare buffered solutions (pH 2–12) and measure degradation kinetics via UV-Vis spectroscopy (absorbance at 250–300 nm).
    • Use conductometry to monitor ionic strength effects (e.g., NaCl solutions at 0.1–1.0 M).
  • Key Findings :
    • Stability decreases below pH 4 (acidic hydrolysis) and above pH 9 (hydroxide attack on Sn–O bonds).
    • High ionic strength may destabilize the complex due to ligand displacement by competing anions .

Advanced Research Questions

Q. What are the mechanisms underlying the pro-inflammatory effects of this compound, particularly its role in IL6 mRNA upregulation?

  • Proposed Mechanism :
    • Di-n-butyltin compounds activate the NF-κB pathway via reactive oxygen species (ROS) generation, leading to IL6 transcription.
  • Methodological Approaches :
    • Gene Expression Analysis : Use qRT-PCR or RNA-seq to quantify IL6 mRNA in treated cells (e.g., macrophages).
    • Pathway Inhibition : Apply NF-κB inhibitors (e.g., BAY 11-7082) or antioxidants (e.g., N-acetylcysteine) to confirm mechanistic pathways.
    • siRNA Knockdown : Silence NF-κB subunits (p50/p65) to assess their necessity for IL6 induction .

Q. How does the coordination geometry of this compound influence its biological activity and stability?

  • Structural Analysis :
    • X-ray Crystallography : Resolve the Sn coordination environment (e.g., tetrahedral vs. trigonal bipyramidal).
    • Density Functional Theory (DFT) : Model bond angles and ligand field effects on stability.
  • Biological Implications :
    • Distorted geometries may enhance lipid membrane penetration, increasing cytotoxicity.
    • Stable octahedral complexes (with water or chloride as axial ligands) show prolonged half-lives in physiological conditions .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

  • Strategies :
    • Dose-Response Studies : Compare LC50_{50} values in cell lines (e.g., HepG2) versus LD50_{50} in rodents, accounting for metabolic differences.
    • Metabolite Profiling : Use LC-MS/MS to identify detoxification products (e.g., glutathione conjugates) in vivo.
    • Tissue-Specific Analysis : Measure tin accumulation in liver/kidney via ICP-MS to correlate with organ damage.
  • Critical Consideration : Species-specific cytochrome P450 activity may alter tin compound metabolism .

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